2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9672491
InChI: InChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-7-6-10-11(14)4-3-5-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17)
SMILES: CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide

CAS No.:

Cat. No.: VC9672491

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide -

Specification

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 2-(4-chloroindol-1-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-7-6-10-11(14)4-3-5-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17)
Standard InChI Key VVNPHPHEFZISPN-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl
Canonical SMILES CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 2-(4-chloroindol-1-yl)-N-propan-2-ylacetamide, reflects its core indole scaffold modified at the 1-position by an acetamide group bearing an isopropyl substituent. Key structural identifiers include:

  • SMILES: CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl\text{CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl}

  • InChIKey: VVNPHPHEFZISPN-UHFFFAOYSA-N\text{VVNPHPHEFZISPN-UHFFFAOYSA-N}

  • Canonical SMILES: CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl\text{CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl}.

The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is substituted at the 4-position with chlorine, which influences electronic distribution and potential binding interactions. The acetamide side chain introduces hydrogen-bonding capabilities, while the isopropyl group enhances lipophilicity, potentially affecting bioavailability.

Physicochemical Properties

The compound’s physicochemical profile is pivotal for its handling and application:

PropertyValueSource
Molecular Weight250.72 g/mol
Molecular FormulaC13H15ClN2O\text{C}_{13}\text{H}_{15}\text{ClN}_2\text{O}
DensityNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting points and densities suggests further experimental characterization is needed. Theoretical calculations predict moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), common solvents for indole derivatives.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by two primary sites: the indole ring and the acetamide side chain.

Indole Ring Reactivity

  • Electrophilic Substitution: The 4-chloro group deactivates the indole ring, directing further substitutions to the 5- or 6-positions. Nitration or sulfonation would require harsh conditions .

  • Reduction: Catalytic hydrogenation could saturate the pyrrole ring, though this may diminish biological activity.

Acetamide Modifications

  • Hydrolysis: Under acidic or basic conditions, the acetamide may hydrolyze to 2-(4-chloroindol-1-yl)acetic acid, altering solubility and reactivity.

  • Alkylation/Acylation: The isopropyl amine could undergo further alkylation, though steric hindrance may limit reactivity .

Comparison with Structural Analogs

The table below contrasts key features of 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide with related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-(4-Chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamideC13H10ClN3OS\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{OS}294.76Thiazole substituent vs. isopropyl
N-(3-Acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamideC18H15ClN2O2\text{C}_{18}\text{H}_{15}\text{ClN}_2\text{O}_2326.80Aryl acetyl group
2-(6-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamideC15H19ClN2O2\text{C}_{15}\text{H}_{19}\text{ClN}_2\text{O}_2292.786-Chloro substitution; ether chain

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